molecular formula C12H16BrNO2 B061532 Tert-butyl 3-bromobenzylcarbamate CAS No. 171663-13-1

Tert-butyl 3-bromobenzylcarbamate

Cat. No. B061532
Key on ui cas rn: 171663-13-1
M. Wt: 286.16 g/mol
InChI Key: BSEVOUCZQOLENZ-UHFFFAOYSA-N
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Patent
US07544835B2

Procedure details

26.25 g of 3-Bromobenzylamine hydrochloride was suspended in 250 ml of dichloromethane, and the mixture was cooled to 0° C. 33.5 g of N,N-diisopropylethylamine and 28.3 g of t-butyl dicarbonate were added. After stirring was continued at room temperature overnight, the reaction mixture was diluted with ethyl acetate. The solution was washed with water and saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was distilled off, to give 31.28 g of the title compound.
Quantity
26.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Name
t-butyl dicarbonate
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7].C(N(CC)C(C)C)(C)C.[C:20](OC([O-])=O)([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>ClCCl.C(OCC)(=O)C>[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH:7][C:20](=[O:21])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
26.25 g
Type
reactant
Smiles
Cl.BrC=1C=C(CN)C=CC1
Step Two
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
t-butyl dicarbonate
Quantity
28.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 31.28 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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